Chemical structure and properties of 7-Chloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine
Chemical structure and properties of 7-Chloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine
An In-depth Technical Guide to the 7-Chloro-pyrazolo[4,3-d]pyrimidine Scaffold: Structure, Synthesis, and Application in Drug Discovery
Introduction: The Pyrazolo[4,3-d]pyrimidine Core - A Privileged Scaffold in Medicinal Chemistry
The pyrazolo[4,3-d]pyrimidine fused heterocyclic system represents a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors. Its structure is isomeric with the purine core of adenine, allowing molecules based on this scaffold to act as ATP-competitive inhibitors by mimicking the binding interactions of ATP within the kinase hinge region.[1] This bioisosteric relationship has designated the pyrazolo[4,3-d]pyrimidine as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets.
While this guide is centered on the chemical class exemplified by 7-Chloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine, it is important to note that specific public domain data for this exact substituted compound is scarce. Therefore, this whitepaper will provide a comprehensive technical overview of the broader 7-chloro-pyrazolo[4,3-d]pyrimidine scaffold. We will delve into the fundamental properties, synthesis, and critical applications of close structural analogs, offering field-proven insights for researchers, scientists, and drug development professionals. The principles and protocols discussed herein are directly applicable to the synthesis and study of novel derivatives, including the title compound.
Part 1: Structural and Physicochemical Properties
The defining features of the 7-chloro-pyrazolo[4,3-d]pyrimidine core are the fused pyrazole and pyrimidine rings. The chlorine atom at the C7 position is a key functional handle; it is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, providing a primary route for molecular diversification in drug discovery campaigns. The nitrogen atoms in the ring system, particularly at positions N1, N2, N6, and N8 (standard purine numbering), act as hydrogen bond acceptors and donors, which are crucial for anchoring the molecule within the ATP binding pocket of kinases.
Below is the core structure of a 7-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine, a representative and well-documented analog.
Caption: Structure of 7-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine.
Physicochemical Data for Analogs
Quantitative data for specific derivatives is crucial for drug development, influencing properties like solubility, permeability, and metabolic stability. The following table summarizes key properties for the representative analog, 7-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine (CAS: 923282-39-7).[2]
| Property | Value | Source |
| Molecular Formula | C₆H₅ClN₄ | [2] |
| Molecular Weight | 168.59 g/mol | [3] |
| Physical Form | Pale-yellow to Yellow-brown Solid | |
| Purity | ~97% | |
| Storage Temperature | 2-8°C, Inert atmosphere | |
| InChIKey | SNAXHGFEBGMQMG-UHFFFAOYSA-N | [2] |
| Monoisotopic Mass | 168.02028 Da | [2] |
| Predicted XlogP | 0.9 | [2] |
Part 2: General Synthesis Protocol
The synthesis of 7-chloro-pyrazolo[4,3-d]pyrimidines is a well-established process in organic chemistry, typically involving the construction of the fused ring system from a substituted pyrazole precursor. The following protocol outlines a common and reliable method.
Workflow for Synthesis
Caption: General synthetic workflow for 7-chloro-pyrazolo[4,3-d]pyrimidines.
Detailed Step-by-Step Methodology
This protocol is adapted from established syntheses of related pyrazolopyrimidines.[4][5]
Step 1: Cyclization to form the Pyrazolo[4,3-d]pyrimidin-7-one intermediate
-
Reactants & Reagents:
-
5-Amino-1-methyl-1H-pyrazole-4-carbonitrile (1 equivalent)
-
Formamide (used as solvent and reactant)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 5-amino-1-methyl-1H-pyrazole-4-carbonitrile.
-
Add an excess of formamide (e.g., 10-20 mL per gram of starting material).
-
Heat the reaction mixture to reflux (approximately 180-200°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature. The product often precipitates upon cooling.
-
Pour the cooled mixture into ice-water and stir.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove residual formamide.
-
Dry the solid under vacuum to yield the 1,5-dihydro-pyrazolo[4,3-d]pyrimidin-7-one intermediate.
-
-
Causality and Insights:
-
Why Formamide? Formamide serves a dual role. It is a high-boiling polar solvent suitable for the reaction temperature, and it also serves as the source of the C7-N8-C4 fragment of the pyrimidine ring, cyclizing with the amino and nitrile groups of the pyrazole starting material.
-
Self-Validation: The formation of a solid precipitate upon cooling and addition to water is a strong indicator of successful cyclization, as the product is typically much less soluble than the starting materials. The identity and purity should be confirmed by NMR and Mass Spectrometry.
-
Step 2: Chlorination to yield 7-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine
-
Reactants & Reagents:
-
1,5-Dihydro-pyrazolo[4,3-d]pyrimidin-7-one (1 equivalent)
-
Phosphorus oxychloride (POCl₃) (used as solvent and chlorinating agent)
-
(Optional) A catalytic amount of a tertiary amine base like N,N-dimethylaniline.
-
-
Procedure:
-
Caution: This step must be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyrazolo[4,3-d]pyrimidin-7-one intermediate.
-
Carefully add an excess of phosphorus oxychloride (e.g., 5-10 equivalents).
-
If used, add a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux (approximately 105-110°C) for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully quench the reaction by pouring the mixture onto crushed ice in a separate beaker. This is a highly exothermic step.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution or other suitable base until the pH is ~7-8.
-
The product will precipitate out of the solution. If it oils out, extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.
-
Collect the solid by filtration or, if extracted, dry the organic layer over sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield the final 7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine.[6]
-
-
Causality and Insights:
-
Why POCl₃? Phosphorus oxychloride is a standard and highly effective reagent for converting heterocyclic ketones (or their tautomeric enols) into their corresponding chloro derivatives. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.
-
Self-Validation: The successful conversion is marked by a distinct change in the product's TLC mobility and solubility characteristics. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the incorporation of the chlorine atom and the correct molecular weight.[5][6]
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Part 3: Application in Kinase Inhibitor Drug Discovery
The primary application for the 7-chloro-pyrazolo[4,3-d]pyrimidine scaffold is in the development of protein kinase inhibitors for diseases such as cancer.[1][7]
Mechanism of Action: An ATP Mimic
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein. Many kinase inhibitors are designed to occupy the ATP-binding site, preventing this phosphorylation event. The pyrazolo[4,3-d]pyrimidine core is a bioisostere of the adenine portion of ATP, allowing it to form key hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain.[8]
Caption: Competitive inhibition of ATP binding by a pyrazolopyrimidine scaffold.
The chlorine atom at the C7 position is generally not involved in the primary hinge-binding interactions. Instead, it serves as a crucial attachment point for introducing larger, more complex side chains. These side chains are designed to extend into other regions of the ATP pocket, such as the solvent-exposed region or a deeper hydrophobic pocket, to confer potency and selectivity for the target kinase over other kinases in the human kinome.[8][9]
Therapeutic Targets
Derivatives of the isomeric pyrazolo[3,4-d]pyrimidine and related pyrazolopyrimidine scaffolds have shown potent activity against a range of clinically relevant kinases, including:
-
Cyclin-Dependent Kinases (CDKs): Involved in cell cycle regulation, making them attractive targets for cancer therapy.[9][10]
-
Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase often mutated or overexpressed in various cancers.[7][11]
-
Bruton's Tyrosine Kinase (BTK): A key target in B-cell malignancies. The FDA-approved drug ibrutinib features a pyrazolo[3,4-d]pyrimidine core.[1][4]
The strategic modification of the 7-chloro-pyrazolo[4,3-d]pyrimidine scaffold through SNAr chemistry allows for the creation of large libraries of compounds that can be screened against panels of kinases to identify novel and selective inhibitors.
Conclusion
The 7-chloro-pyrazolo[4,3-d]pyrimidine core is a powerful and versatile scaffold for the development of kinase inhibitors. Its structural similarity to adenine allows for effective and competitive binding in the ATP pocket of a wide range of kinases. The C7-chloro group provides a reliable synthetic handle for introducing chemical diversity, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. While specific data on the 5-methyl substituted derivative is limited, the well-established chemistry and biological significance of the parent scaffold provide a robust foundation for future research and drug discovery efforts targeting this important class of molecules.
References
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-
Title: Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][9][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Publishing Source: RSC Publishing URL:
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- Title: Full article: Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Taylor & Francis Source: Taylor & Francis URL
- Title: 4-Chloro-6-(chloromethyl)
-
Title: Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][9][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: - RSC Publishing Source: RSC Publishing URL:
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